4-Methoxy-3-nitrophenyl phenyl ketone is an organic compound with the molecular formula and a molecular weight of 255.24 g/mol. It is classified as a ketone due to the presence of a carbonyl group (C=O) adjacent to two aromatic rings. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry.
The compound is cataloged under the Chemical Abstracts Service registry number 82571-94-6 and can be found in chemical databases such as PubChem and GuideChem. It belongs to the class of nitrophenyl compounds, which are characterized by the presence of nitro groups (-NO2) attached to phenolic structures, influencing their chemical reactivity and properties .
The synthesis of 4-methoxy-3-nitrophenyl phenyl ketone can be approached through several methods, primarily involving nitration and acylation reactions. While specific procedures for this compound are not extensively documented, similar compounds are synthesized using established methods:
The molecular structure of 4-methoxy-3-nitrophenyl phenyl ketone features two aromatic rings connected by a carbonyl group. The structural representation can be described as follows:
InChI=1S/C14H11NO4/c1-17-12-5-3-10(4-6-12)14(18)13-8-2-7-11(15)9-13/h2-8,17H,1H3
COc1ccc(cc1[n+](=O)[O-])C(=O)c2ccccc2
This structure indicates the presence of both methoxy and nitro substituents on the aromatic rings, which significantly influence its reactivity and physical properties .
4-Methoxy-3-nitrophenyl phenyl ketone can undergo several chemical reactions due to its functional groups:
These reactions are essential for synthesizing derivatives with tailored properties for specific applications.
The mechanism of action for 4-methoxy-3-nitrophenyl phenyl ketone involves its interactions at the molecular level:
These mechanisms are crucial for understanding how this compound can be utilized in synthetic chemistry and biological applications.
The physical properties of 4-methoxy-3-nitrophenyl phenyl ketone include:
Chemical properties include:
4-Methoxy-3-nitrophenyl phenyl ketone has several scientific applications:
CAS No.: 456-12-2
CAS No.: 108294-53-7
CAS No.: 14066-13-8
CAS No.: 54986-75-3
CAS No.: 85815-37-8
CAS No.: 946349-58-2